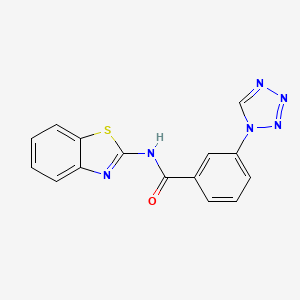
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential for the treatment of various cancers and autoimmune diseases. In
Mechanism of Action
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and activation of immune cells. By inhibiting BTK, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide prevents the activation of B-cells and other immune cells, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, making it a promising candidate for oral administration. In addition, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has a relatively short half-life, which may reduce the risk of toxicity and side effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is its high degree of selectivity for BTK, which makes it a promising candidate for the treatment of various cancers and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine the optimal dosing and administration schedule.
Future Directions
There are several potential future directions for the research and development of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide. These include the exploration of its use in combination with other drugs for the treatment of cancer and autoimmune diseases, as well as the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Further studies are also needed to determine the optimal dosing and administration schedule for 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide, as well as its long-term safety and efficacy in humans.
In conclusion, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high degree of selectivity for BTK and good oral bioavailability make it a promising candidate for further research and development. However, further studies are needed to determine the optimal dosing and administration schedule, as well as its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde and 2-chlorothiophene in the presence of a base to form an intermediate product. This intermediate is then reacted with sulfonamide and chlorinating agent to produce the final product, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide. The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Scientific Research Applications
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-9-4-3-8(7-10(9)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQILIHBMVATFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)

![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)

![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)
![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)
![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)

![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
